molecular formula C22H19F3N2O3S B2795266 N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide CAS No. 337922-33-5

N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B2795266
CAS No.: 337922-33-5
M. Wt: 448.46
InChI Key: UBDYPHSDRTXQEF-UHFFFAOYSA-N
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Description

N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is a complex organic compound with the molecular formula C22H19F3N2O3S It is known for its unique structural features, which include a benzyl group, a phenylsulfonyl group, and a trifluoromethyl group attached to an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps. One common method starts with the reaction of benzylamine with 3-(trifluoromethyl)benzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with 2-bromoacetamide under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the benzyl group.

    N-benzyl-2-(phenylsulfonyl)acetamide: Similar but without the trifluoromethyl group.

Uniqueness

N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is unique due to the presence of both the trifluoromethyl and benzyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the benzyl group contributes to its binding interactions.

Biological Activity

N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, with the CAS number 337922-33-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Molecular Formula: C22H19F3N2O3S
Molar Mass: 448.46 g/mol

The compound features a complex structure that includes a benzyl group, a phenylsulfonyl moiety, and a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Sulfonamide: Reaction of benzenesulfonyl chloride with an appropriate amine.
  • Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethyl iodide in the presence of a radical initiator.
  • Acetamido Group Attachment: Final coupling to introduce the acetamido functionality.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives with similar structures have been effective in maximal electroshock (MES) tests, which are standard for evaluating anticonvulsant efficacy.

  • Case Study Findings:
    • In one study, the ED50 value for a related compound was found to be 30 mg/kg (i.p.), comparable to phenobarbital (ED50 = 22 mg/kg) .
    • Another investigation highlighted that compounds containing trifluoromethyl groups showed enhanced activity against seizures, suggesting that this substituent plays a crucial role in their pharmacological profile .

Enzyme Inhibition and Receptor Modulation

The compound's mechanism of action may involve:

  • Enzyme Inhibition: Binding to enzyme active sites, thereby inhibiting their catalytic functions.
  • Receptor Modulation: Interacting with specific receptors to alter signaling pathways critical for various cellular processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The incorporation of the trifluoromethyl group has been associated with increased metabolic stability and enhanced lipophilicity, which facilitates better central nervous system (CNS) penetration .

Comparative Analysis

The following table summarizes some key findings regarding the biological activity of N-benzyl derivatives compared to other known anticonvulsants:

CompoundED50 (mg/kg)Mechanism of ActionNotes
This compoundTBDEnzyme inhibition, receptor modulationPotential for CNS activity
Phenobarbital22GABA receptor modulationStandard anticonvulsant
Related Trifluoromethyl Derivative30Sodium channel bindingEnhanced activity in MES test

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3S/c23-22(24,25)18-10-7-11-19(14-18)27(31(29,30)20-12-5-2-6-13-20)16-21(28)26-15-17-8-3-1-4-9-17/h1-14H,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDYPHSDRTXQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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